(4E)-4-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an oxazole ring, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the oxazole core.
Attachment of the methoxy-substituted phenyl group: This can be done through an etherification reaction, where the phenol derivative is reacted with an appropriate alkylating agent.
Final assembly: The final step involves the formation of the (4E)-methylidene linkage, which can be achieved through a Knoevenagel condensation reaction between the aldehyde and the active methylene compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4E)-4-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of (4E)-4-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar ester linkage but lacks the complex ring structures present in (4E)-4-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one.
Compounds from Knoevenagel Condensation: These compounds share the (4E)-methylidene linkage but may differ in the nature of the substituents and ring structures.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4E)-4-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S2/c1-16-5-8-18(9-6-16)30-13-11-28-20-10-7-17(15-21(20)27-2)14-19-24(26)29-23(25-19)22-4-3-12-31-22/h3-10,12,14-15H,11,13H2,1-2H3/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRVHABBMRQORI-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CS4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CS4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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